molecular formula C17H14F3N3O3 B4933774 1-(2,3-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

1-(2,3-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No.: B4933774
M. Wt: 365.31 g/mol
InChI Key: QKWOMBIXUCUUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, also known as DFP-10825, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have promising effects in various biological systems.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is not fully understood, but it is believed to act on various molecular targets in the body. It has been found to modulate the activity of certain enzymes and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different biological systems. In the central nervous system, it has been found to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function. It has also been found to reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2,3-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2,3-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, this compound may have potential applications in other areas such as cardiovascular disease and cancer. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of 1-(2,3-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine involves the reaction of 2,3-difluorobenzoyl chloride with 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2,3-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to have potential applications in various scientific research areas. It has been studied for its effects on the central nervous system, cardiovascular system, and cancer cells. In particular, this compound has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

(2,3-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3/c18-13-3-1-2-12(16(13)20)17(24)22-8-6-21(7-9-22)15-5-4-11(23(25)26)10-14(15)19/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWOMBIXUCUUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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